1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone
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Overview
Description
1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two phenoxy groups at the 4 and 6 positions and a hydrazone group at the 2 position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone typically involves the reaction of 1,3,5-triazin-2-one with phenol derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy groups. The hydrazone group is introduced through the reaction of the triazine derivative with hydrazine or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazine derivatives with reduced functional groups.
Scientific Research Applications
1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and proteins, depending on its structure and functional groups. The hydrazone group is particularly important for its biological activity, as it can form stable complexes with metal ions and other biomolecules, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: The parent compound of the triazine family, known for its wide range of applications in chemistry and industry.
4,6-Diphenyl-1,3,5-triazine: A similar compound with phenyl groups instead of phenoxy groups, used in the synthesis of various organic compounds.
1,3,5-Triazin-2(1H)-one: The core structure of the compound, used as a building block for the synthesis of more complex triazine derivatives.
Uniqueness
1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone is unique due to the presence of both phenoxy and hydrazone groups, which confer distinct chemical and biological properties.
Biological Activity
1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and applications based on a review of recent literature and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4,6-diphenoxy-1,3,5-triazine with hydrazine derivatives. Various substituents on the triazine core significantly influence the biological activity of the resulting hydrazones. For instance, studies have shown that modifications to the phenolic and hydrazone moieties can enhance antiproliferative effects against cancer cell lines .
Antiproliferative Effects
Research indicates that derivatives of 1,3,5-triazine exhibit notable antiproliferative activity against various cancer cell lines. A study evaluated several synthesized compounds against MCF-7 (breast cancer) and HCT-116 (colon carcinoma) cell lines using the MTT assay. The results are summarized in Table 1.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 11 | MCF-7 | 1.0 |
Compound 11 | HCT-116 | 0.98 |
Compound 8a | MCF-7 | 10.4 - 22.2 |
Compound 7a | HCT-116 | 8.8 - 19.5 |
The most potent compound identified was Compound 11, which contains two morpholine rings and exhibited IC50 values of 1.0 µM for MCF-7 and 0.98 µM for HCT-116 cells . The structure-activity relationship (SAR) analysis highlighted that substituents on the triazine core significantly affect antiproliferative activity.
The mechanism through which these compounds exert their effects often involves inhibition of key cellular pathways related to cancer proliferation. For example, some derivatives have been reported to act as selective inhibitors of the mammalian target of rapamycin (mTOR), impacting cell growth and survival pathways . Additionally, certain compounds have shown inhibition against epidermal growth factor receptors (EGFR), further contributing to their antiproliferative properties .
Case Studies
Several case studies have demonstrated the efficacy of triazine derivatives in clinical settings:
- Case Study on MCF-7 Cells : A derivative with a dimorpholino substituent exhibited significant growth inhibition in MCF-7 cells compared to control groups.
- Case Study on HCT-116 Cells : Another study focused on compounds with piperidine rings showed enhanced activity against HCT-116 cells, suggesting that structural modifications can lead to improved therapeutic outcomes.
Applications
Beyond their role in cancer therapy, these compounds are also utilized in various fields:
- Photovoltaic Applications : Used in organic solar cells due to their ability to enhance light absorption.
- Fluorescent Dyes : Key components in biological imaging and diagnostics.
- Polymer Chemistry : Incorporated into polymers for improved thermal stability and UV resistance.
- Agricultural Chemicals : Serve as photostabilizers for pesticides .
Properties
CAS No. |
101102-31-2 |
---|---|
Molecular Formula |
C15H13N5O2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
(4,6-diphenoxy-1,3,5-triazin-2-yl)hydrazine |
InChI |
InChI=1S/C15H13N5O2/c16-20-13-17-14(21-11-7-3-1-4-8-11)19-15(18-13)22-12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,19,20) |
InChI Key |
CPKNJMDICSGGQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NN)OC3=CC=CC=C3 |
Origin of Product |
United States |
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